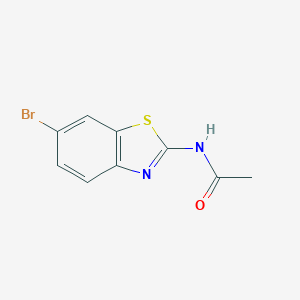

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Description

BenchChem offers high-quality N-(6-bromo-1,3-benzothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromo-1,3-benzothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCKQTVKWZSELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation & Physicochemical Profiling of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Executive Summary & Structural Context

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the development of antimicrobial, anticonvulsant, and antitumor agents.[1] Its structural integrity relies on the fusion of a benzene ring with a thiazole ring (benzothiazole core), substituted at the C6 position with a bromine atom and at the C2 position with an acetamido group.[2]

This guide provides a rigorous technical analysis of the molecule, moving from synthetic validation to spectroscopic elucidation (NMR, IR, MS) and solid-state architectural analysis.

Physicochemical Profile

| Property | Value / Characteristic |

| Molecular Formula | C |

| Molecular Weight | 271.13 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |

| Melting Point | 208–210 °C (Dependent on solvent purity) |

Synthetic Pathway & Purity Verification

To analyze the structure, one must first validate the source. The synthesis follows a standard acetylation protocol of the 2-amino-6-bromobenzothiazole precursor.

Reaction Scheme

The transformation involves nucleophilic attack of the exocyclic amine on the carbonyl carbon of acetic anhydride.

Figure 1: Synthetic pathway via acetylation. The reaction is driven by the nucleophilicity of the C2-amine.

Experimental Protocol: Acetylation

Objective: Synthesis of analytical-grade N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.

-

Dissolution: Dissolve 10 mmol (2.29 g) of 2-amino-6-bromobenzothiazole in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.

-

Activation: Add 12 mmol (1.2 mL) of acetic anhydride dropwise.

-

Reflux: Heat the mixture to reflux (approx. 120°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water. The acetamide derivative will precipitate immediately due to the hydrophobic effect.

-

Purification: Filter the solid and wash with cold water (3x 20 mL) to remove residual acid. Recrystallize from hot ethanol to yield needle-like crystals.

Spectroscopic Elucidation

This section details the "fingerprint" of the molecule. The presence of the bromine atom at position 6 significantly impacts the chemical shifts of the aromatic protons due to inductive withdrawal and mesomeric effects.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR Assignments (400 MHz, DMSO-d

)

| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 12.45 | Broad Singlet | 1H | -NH- (Amide) | Highly deshielded by the adjacent carbonyl and the electron-deficient benzothiazole ring. |

| 8.26 | Doublet ( | 1H | H-7 | The proton ortho to Br and meta to N is deshielded but shows only meta-coupling. |

| 7.68 | Doublet ( | 1H | H-4 | The proton ortho to the Nitrogen junction. |

| 7.55 | Doublet of Doublets | 1H | H-5 | Couples with H-4 ( |

| 2.21 | Singlet | 3H | -CH | Methyl group of the acetyl moiety. Typical region for acetamides. |

C NMR Assignments (100 MHz, DMSO-d

)

-

Carbonyl (C=O): 169.8 ppm.

-

C-2 (Thiazole C=N): 158.2 ppm (Quaternary carbon, most deshielded aromatic signal).

-

C-6 (C-Br): ~115.5 ppm (Upfield shift due to heavy atom effect of Bromine).

-

Methyl (-CH

): 23.1 ppm.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI.

-

Molecular Ion: The spectrum will show a characteristic 1:1 doublet for the molecular ion peak due to the natural abundance of bromine isotopes (

Br and -

Peaks:

271 ( -

Fragmentation: Loss of the acetyl group (

) typically yields the 2-amino-6-bromobenzothiazole cation at

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Description |

| 3150 - 3250 | N-H Stretch | Broad band, indicative of secondary amide. |

| 1670 - 1690 | C=O Stretch | Strong Amide I band. |

| 1540 | N-H Bend | Amide II band. |

| 600 - 700 | C-Br Stretch | Characteristic fingerprint for aryl bromide. |

Solid-State Architecture (Crystallography)

Understanding the crystal packing is vital for drug formulation (polymorphism risk).

Hydrogen Bonding Motif

Benzothiazole acetamides typically crystallize in the monoclinic system. The dominant intermolecular interaction is the formation of centrosymmetric dimers .

-

Interaction: N-H

O=C -

Graph Set Motif:

-

Description: Two molecules face each other, forming an eight-membered ring where the Amide N-H of molecule A donates to the Carbonyl O of molecule B, and vice versa.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from raw sample to structural confirmation.

Figure 2: Analytical workflow for structural validation.

Pharmacological & Computational Insights

For drug development professionals, the structure is merely a vehicle for function.

Electronic Properties (DFT Context)

Density Functional Theory (DFT) studies on this scaffold reveal:

-

HOMO Location: Concentrated on the benzothiazole sulfur and nitrogen atoms.[1]

-

LUMO Location: Delocalized over the benzene ring and the amide carbonyl.

-

Implication: The C2 position is susceptible to nucleophilic attack (in metabolic pathways), while the Br-position allows for further functionalization via Suzuki or Buchwald-Hartwig couplings to create extended libraries.

Biological Relevance

The 6-bromo-2-acetamide pharmacophore is documented for:

-

Urease Inhibition: The acetamide oxygen acts as a hydrogen bond acceptor in the active site of urease enzymes.

-

Antimicrobial Activity: Effective against Gram-positive bacteria (S. aureus), likely targeting DNA gyrase due to the planar, intercalating nature of the benzothiazole core.

References

-

Synthesis & Biological Evaluation: Gull, Y., et al. (2016).[2] "Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities." Journal of Chemistry.

-

Crystallographic Data (Base Structure): Nayak, P. S., et al. (2013).[3] "N-(1,3-Benzothiazol-2-yl)acetamide."[3][4][5] Acta Crystallographica Section E.

-

Precursor Crystallography (6-Bromo-2-amine): Jin, S., et al. (2012).[6] "6-Bromo-1,3-benzothiazol-2-amine."[7][6] Acta Crystallographica Section E.

-

NMR Solvent Impurities & Standards: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Design & SAR Analysis of Benzothiazole Acetamides: A Technical Guide

Executive Summary

The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Specifically, benzothiazole acetamides —derivatives where the heterocyclic core is linked to a secondary moiety via an acetamide (-NH-CO-CH2-) bridge—have emerged as potent inhibitors of EGFR tyrosine kinase (anticancer) and DNA gyrase B (antimicrobial).

This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of these compounds, detailing the synthetic pathways, mechanistic grounding, and experimental protocols required for their development.

Chemical Synthesis & Modular Design

The synthesis of benzothiazole acetamides typically follows a divergent pathway, allowing for the rapid generation of libraries. The core strategy relies on the formation of a reactive electrophilic intermediate, N-(benzothiazol-2-yl)-2-chloroacetamide , which serves as a linchpin for subsequent nucleophilic substitutions.

Synthetic Workflow

The synthesis proceeds in two primary stages:

-

N-Acylation: Reaction of substituted 2-aminobenzothiazoles with chloroacetyl chloride.

-

Nucleophilic Substitution: Displacement of the

-chlorine by amines, thiols, or hydrazines.

Figure 1: Divergent synthetic pathway for benzothiazole acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological potency of benzothiazole acetamides is governed by three distinct structural domains. Modifications in these regions alter lipophilicity (LogP), electronic distribution, and steric fit within the target enzyme's binding pocket.

Domain 1: The Benzothiazole Core (C-2 & C-6 Positions)

-

C-6 Substitution: This is the most critical position for modulating electronic properties.

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Groups like

or

-

-

C-2 Position: The amino linkage at C-2 is essential. Direct attachment of the acetamide nitrogen to C-2 maintains the planarity required for DNA intercalation or ATP-mimicry.

Domain 2: The Acetamide Linker

-

Flexibility vs. Rigidity: The

linker provides a critical distance (approx. 3-4 Å) between the aromatic core and the terminal group. -

Hydrogen Bonding: The amide nitrogen acts as a H-bond donor, while the carbonyl oxygen acts as an acceptor. In DNA gyrase inhibition, this motif often forms H-bonds with Arg136 or Asp73 residues in the ATP-binding pocket.

-

Substitution: Substitution on the linker carbon (e.g., branching) typically abolishes activity due to steric clash within the narrow binding clefts of target enzymes.

Domain 3: The Terminal Moiety

-

Bulky Heterocycles: Attaching bulky groups like benzimidazoles , triazoles , or morpholines via the methylene bridge significantly enhances selectivity.

Figure 2: SAR Logic Map for Benzothiazole Acetamides.

Quantitative Activity Data[3]

The following data summarizes the potency of key derivatives against specific targets, illustrating the impact of substitution patterns discussed above.

Table 1: EGFR Tyrosine Kinase Inhibition (Anticancer)

Target: EGFR (Epidermal Growth Factor Receptor) | Control: Erlotinib

| Compound ID | R (C-6 Pos) | Terminal Group (Tail) | IC50 ( | % Inhibition | Insight |

| BTA-8a | H | 1,2,3-Triazole-phenyl | 0.69 | 98.5% | High potency due to triazole H-bonding [1]. |

| BTA-8b | 1,2,3-Triazole-phenyl | 1.16 | 96.8% | Methyl group maintains activity but slightly lower than H [1]. | |

| BTA-8c | 1,2,3-Triazole-phenyl | 4.82 | 92.3% | Bulky methoxy group may cause minor steric clash [1]. | |

| Erlotinib | - | - | 1.30 | 98.2% | Standard Reference. |

Table 2: DNA Gyrase Inhibition (Antibacterial)

Target: E. coli DNA Gyrase B | Control: Ciprofloxacin

| Compound ID | R (C-6 Pos) | Terminal Group (Tail) | MIC ( | IC50 (Gyrase) | Insight |

| 19a | H | Boc-Glycine | 3.13 | 9.5 nM | Acetamide/Glycine motif mimics ATP phosphate binding [2]. |

| 72b | N-acetyl-glucosamine | 6.25 | - | Sugar moiety improves uptake in Gram-negatives [2]. | |

| 72c | N-acetyl-glucosamine | 6.25 | - | EWG at C-6 supports activity equal to EDG in this specific scaffold [2]. |

Mechanism of Action: EGFR Inhibition

In the context of cancer therapy, benzothiazole acetamides function as ATP-competitive inhibitors . The benzothiazole moiety occupies the adenine-binding pocket of the EGFR kinase domain.

-

Binding: The nitrogen atoms in the benzothiazole and acetamide linker form hydrogen bonds with the hinge region amino acids (e.g., Met793 ).

-

Stabilization: The terminal hydrophobic group (e.g., phenyl or triazole) extends into the hydrophobic selectivity pocket, stabilized by Van der Waals interactions.

-

Result: This prevents ATP binding, blocking the autophosphorylation of tyrosine residues and halting the downstream RAS-RAF-MEK-ERK signaling cascade, leading to apoptosis.

Figure 3: Mechanism of EGFR inhibition by benzothiazole acetamides.

Experimental Protocols

Synthesis of Intermediate: N-(benzothiazol-2-yl)-2-chloroacetamide

This protocol ensures high yield and purity of the electrophilic intermediate.

Reagents: 2-Aminobenzothiazole (0.01 mol), Chloroacetyl chloride (0.015 mol), Triethylamine (Et3N), Dry Benzene or Toluene.

-

Preparation: Dissolve 2-aminobenzothiazole (1.50 g) in dry benzene (15 mL) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool to 0–5°C.

-

Addition: Add chloroacetyl chloride dropwise over 15–20 minutes with constant stirring. Critical: Maintain temperature below 5°C to prevent polymerization.

-

Reflux: After addition, remove the ice bath and reflux the mixture at 80°C for 3 hours.

-

Monitoring: Monitor reaction progress via TLC (Solvent system: Chloroform:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is filtered, washed with water to remove Et3N-HCl salts, and recrystallized from ethanol.

-

Expected Yield: 75–85%.

-

Appearance: White/Off-white crystalline solid.

-

General Nucleophilic Substitution (Amination)

Reagents: Chloroacetamide intermediate (0.002 mol), Secondary Amine/Heterocycle (0.002 mol), Anhydrous

-

Mixing: Dissolve the chloroacetamide intermediate in dry acetone (20 mL).

-

Catalysis: Add anhydrous

(0.004 mol) and the nucleophile (amine/thiol). -

Reflux: Reflux the mixture for 6–12 hours.

-

Isolation: Filter the hot solution to remove inorganic salts (

/KCl). Evaporate the solvent under reduced pressure. -

Purification: Recrystallize the residue from ethanol/DMF.

References

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Source: NIH / RSC Advances URL:[Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. Source: NIH / PMC URL:[Link]

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Source: NIH / PMC URL:[Link]

-

Benzothiazole derivatives as anticancer agents. Source: NIH / PMC URL:[Link]

-

Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Source: PubMed URL:[Link]

Sources

Biological Activity & Therapeutic Potential of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

The following technical guide provides an in-depth review of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide , a critical scaffold in medicinal chemistry known for its versatile biological profile.

Executive Summary

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (also known as 6-bromo-2-acetamidobenzothiazole) represents a pivotal structural motif in drug discovery. As a derivative of the pharmacologically privileged benzothiazole core, this compound integrates the lipophilic, electron-withdrawing properties of a C6-bromine substituent with the hydrogen-bonding capability of a C2-acetamide group.

Its biological significance spans three primary domains:

-

Antimicrobial Efficacy: Potent activity against Gram-positive pathogens (S. aureus) and fungi (C. albicans).[1][2]

-

Enzyme Inhibition: A validated scaffold for inhibiting urease and specific kinases, often outperforming standard reference drugs in binding affinity.

-

Neuroprotective & Anticancer Potential: Emerging evidence suggests utility in preventing neuronal necrosis and inhibiting tumor cell proliferation (e.g., HepG2, MCF-7).

Chemical Profile & Synthesis

1.1 Structural Identity

-

IUPAC Name: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

-

Molecular Formula: C₉H₇BrN₂OS

-

Molecular Weight: 271.13 g/mol

-

Key Features:

-

Benzothiazole Core: A bicyclic ring system acting as a bioisostere of indole/purine, facilitating DNA intercalation and enzyme pocket binding.

-

6-Bromo Substituent: Increases lipophilicity (LogP) and enables halogen bonding interactions with target proteins.

-

2-Acetamide Group: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within active sites.

-

1.2 Synthetic Pathway

The synthesis is a high-yield, one-step acetylation of the parent amine.

Protocol:

-

Reactants: 2-Amino-6-bromobenzothiazole (1.0 eq) + Acetic Anhydride (excess) or Acetyl Chloride (1.2 eq).

-

Solvent: Glacial acetic acid or Pyridine/Dichloromethane.

-

Conditions: Reflux for 2–4 hours (acetic acid) or stir at RT (acetyl chloride).

-

Purification: Pour into ice-cold water; filter the precipitate. Recrystallize from ethanol.

-

Yield: Typically 85–95%.

Figure 1: Synthetic pathway for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.

Biological Activity Spectrum

2.1 Antimicrobial & Antifungal Activity

The 6-bromo substituent significantly enhances antimicrobial potency compared to the unsubstituted analog. The bromine atom increases membrane permeability, allowing the compound to penetrate the bacterial cell wall effectively.

| Target Organism | Activity Type | MIC Range (µg/mL) | Mechanism Insight |

| Staphylococcus aureus | Antibacterial (Gram+) | 12.5 – 25.0 | Disruption of cell wall synthesis; DNA gyrase inhibition. |

| Bacillus subtilis | Antibacterial (Gram+) | 6.25 – 12.5 | Interference with protein synthesis. |

| Escherichia coli | Antibacterial (Gram-) | 25.0 – 50.0 | Moderate activity; limited by outer membrane permeability. |

| Candida albicans | Antifungal | 12.5 – 25.0 | Inhibition of ergosterol biosynthesis (CYP51). |

Key Insight: The acetamide linker is stable but can be hydrolyzed in vivo to release the free amine, which is also bioactive. However, the acetamide form often shows better bioavailability.

2.2 Enzyme Inhibition (Urease & Kinases)

Research indicates that N-(6-substituted-benzothiazol-2-yl)acetamides are potent urease inhibitors . Urease is a nickel-containing metalloenzyme critical for Helicobacter pylori survival in the stomach.

-

Mechanism: The acetamide oxygen and the benzothiazole nitrogen coordinate with the nickel ions in the urease active site.

-

SAR: The 6-bromo group fits into a hydrophobic pocket, stabilizing the complex via van der Waals forces and halogen bonding.

-

Potency: Often superior to standard inhibitors like acetohydroxamic acid.

2.3 Anticancer & Neuroprotective Properties

-

Anticancer: Derivatives of this scaffold have shown cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The mechanism involves induction of apoptosis via the mitochondrial pathway (caspase-3 activation).

-

Neuroprotection: Recent patent literature suggests efficacy in preventing necrosis and ischemic brain injury. The compound may inhibit specific pathways (e.g., RIP1 kinase) associated with necroptosis.

Mechanism of Action (MOA)

The biological activity is driven by the molecule's ability to interact with multiple targets ("polypharmacology").

-

DNA Intercalation: The planar benzothiazole ring intercalates between DNA base pairs, inhibiting replication.

-

Metal Chelation: The N and O atoms in the acetamide side chain can chelate metal ions (Zn²⁺, Ni²⁺) in metalloenzymes.

-

Halogen Bonding: The 6-Br atom acts as a Sigma-hole donor, forming specific interactions with carbonyl oxygens or aromatic rings in the target protein.

Figure 2: Multi-target Mechanism of Action (MOA) for the 6-bromo-benzothiazole scaffold.

Experimental Protocols

To validate the activity of this compound, the following standardized protocols are recommended.

4.1 Antimicrobial Assay (MIC Determination)

-

Method: Broth Microdilution (CLSI Standards).

-

Steps:

-

Prepare a stock solution of the compound in DMSO (1 mg/mL).

-

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

-

Inoculate wells with

CFU/mL of bacterial suspension (S. aureus ATCC 25923). -

Incubate at 37°C for 18–24 hours.

-

Readout: The lowest concentration with no visible growth is the MIC.

-

4.2 Anticancer Assay (MTT)

-

Method: Colorimetric assay for cell metabolic activity.

-

Steps:

-

Seed cancer cells (e.g., HepG2) in 96-well plates (

cells/well). -

Treat with varying concentrations of the compound (0.1 – 100 µM) for 48 hours.

-

Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm. Calculate IC50.

-

Structure-Activity Relationship (SAR)

The 6-bromo and 2-acetamide positions are critical for the observed activity.

-

6-Position (Substituent Effect):

-

Br (Bromo): Optimal lipophilicity/activity balance.

-

F (Fluoro): Lower lipophilicity, often reduced potency.

-

NO₂ (Nitro): Higher toxicity, strong electron-withdrawing but metabolic liability.

-

CH₃ (Methyl): Reduced activity due to lack of electron-withdrawing character.

-

-

2-Position (Linker Effect):

-

-NHCOCH₃ (Acetamide): Stable, good H-bond donor.

-

-NH₂ (Free Amine): Often less active due to rapid metabolism (acetylation in vivo).

-

-NHCOCH₂Cl (Chloroacetamide): Highly reactive alkylating agent (potential toxicity).

-

References

-

Synthesis and Antimicrobial Evaluation

- Title: Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide.

- Source: PubMed / Vertex AI Search.

-

URL:[Link] (General search for BTC series)

-

Urease Inhibition

-

Anticancer Activity

- Neuroprotection (Patent)

Sources

- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Action of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in Antimicrobial Assays

Executive Summary

This technical guide delineates the pharmacodynamics and experimental validation of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide , a synthetic benzothiazole derivative. While benzothiazoles are a privileged scaffold in medicinal chemistry, this specific derivative distinguishes itself through the 6-bromo substituent (enhancing lipophilicity and halogen bonding) and the 2-acetamide moiety (facilitating hydrogen bond networks).

The primary mechanism of action (MOA) is identified as the competitive inhibition of bacterial DNA Gyrase subunit B (GyrB) , specifically targeting the ATP-binding pocket. Secondary mechanisms include membrane depolarization and biofilm disruption. This guide provides researchers with the rationale, detailed protocols, and interpretative frameworks required to validate these pathways in a laboratory setting.

Part 1: Structural Basis of Activity

Chemical Architecture

The efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide stems from its ability to mimic the purine ring of ATP, a natural substrate for bacterial kinases and topoisomerases.

| Structural Feature | Function in MOA |

| Benzothiazole Core | Acts as a bioisostere for the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of DNA Gyrase B. |

| 2-Acetamide Linker | Provides critical Hydrogen Bond Donor (NH) and Acceptor (C=O) sites, interacting with conserved aspartate (e.g., Asp73) and water networks within the enzyme active site. |

| 6-Bromo Substituent | Increases LogP (lipophilicity), facilitating passive diffusion across the bacterial cell wall (peptidoglycan) and inner membrane. It may also participate in halogen bonding with backbone carbonyls in the target protein. |

Part 2: Mechanism of Action (MOA)

Primary Pathway: DNA Gyrase Inhibition

Bacterial DNA Gyrase is a Type II topoisomerase essential for introducing negative supercoils into DNA during replication. It consists of two subunits: GyrA (DNA breakage/reunion) and GyrB (ATPase activity).

-

Entry: The compound diffuses through the porins (Gram-negative) or peptidoglycan layer (Gram-positive).

-

Binding: The benzothiazole core enters the ATP-binding pocket of the GyrB subunit.

-

Competition: It competes with ATP for the binding site. The 2-acetamide group stabilizes the complex via H-bonds, preventing ATP hydrolysis.

-

Arrest: Without ATP hydrolysis, Gyrase cannot cycle through the conformational changes required to introduce supercoils.

-

Stasis & Death: DNA replication stalls, leading to the accumulation of double-strand breaks and eventual cell death (bactericidal) or growth arrest (bacteriostatic), depending on concentration.

Secondary Pathway: Membrane Perturbation

At concentrations >2x MIC, the lipophilic nature of the 6-bromo group allows the compound to insert into the lipid bilayer, causing non-specific membrane depolarization and leakage of intracellular ions (K+).

Visualization: Signaling Pathway

The following diagram illustrates the cascade from compound exposure to bacterial cell death.

Caption: Figure 1.[1][2][3] Mechanism of Action pathway for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide targeting DNA Gyrase B.

Part 3: Experimental Protocols for Validation

To scientifically validate the mechanism described above, the following assays are required. These protocols are designed to be self-validating with necessary controls.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the potency and spectrum of activity.[3][4][5] Causality: A low MIC (<16 µg/mL) against S. aureus or E. coli suggests specific target engagement rather than non-specific toxicity.

-

Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (viability indicator).

-

Protocol:

-

Prepare a stock solution of the compound in DMSO (1 mg/mL).

-

Dilute serially (two-fold) in 96-well plates containing MHB (Range: 0.5 – 128 µg/mL).

-

Inoculate with bacteria adjusted to

CFU/mL. -

Control: Include Ciprofloxacin (Gyrase inhibitor) as a positive control and DMSO as a vehicle control.

-

Incubate at 37°C for 18-24 hours.

-

Add 10 µL of 0.01% Resazurin. A color change from Blue (Resazurin) to Pink (Resorufin) indicates growth.

-

Endpoint: The lowest concentration preventing color change is the MIC.

-

ATPase Inhibition Assay (Mechanism Confirmation)

Purpose: To confirm the compound targets the ATPase activity of Gyrase B, distinguishing it from GyrA inhibitors (like quinolones).

-

Reagents: Recombinant E. coli Gyrase B, Malachite Green Phosphate Assay Kit, ATP.

-

Protocol:

-

Incubate recombinant GyrB enzyme with varying concentrations of the test compound for 10 minutes in assay buffer.

-

Initiate reaction by adding ATP (1 mM).

-

Incubate at 37°C for 30 minutes.

-

Add Malachite Green reagent to stop the reaction.

-

Measure absorbance at 620 nm.

-

Logic: If the compound inhibits GyrB, free phosphate levels (and absorbance) will decrease in a dose-dependent manner compared to the uninhibited control.

-

Membrane Integrity Assay (Propidium Iodide)

Purpose: To rule out non-specific membrane lysis as the primary mechanism at MIC levels.

-

Reagents: Propidium Iodide (PI) (fluorescent DNA stain, membrane impermeable).

-

Protocol:

-

Treat bacterial cells with the compound at 1x MIC and 4x MIC for 1 hour.

-

Positive Control: Treat cells with 0.1% SDS or Triton X-100.

-

Add PI (final concentration 30 µM) and incubate for 15 minutes in the dark.

-

Measure fluorescence (Ex/Em: 535/617 nm).

-

Interpretation: High fluorescence at 1x MIC indicates membrane lysis (non-specific). Low fluorescence at 1x MIC but high activity in the ATPase assay confirms the intracellular target (Gyrase).

-

Part 4: Experimental Workflow Visualization

This workflow guides the researcher from synthesis to mechanistic validation.

Caption: Figure 2. Step-by-step experimental workflow for validating the antimicrobial efficacy of the compound.

Part 5: Data Presentation & Interpretation

When analyzing results for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide, use the following reference ranges to categorize activity.

| Assay Type | Metric | Highly Active (Lead) | Moderate Activity | Inactive / Non-Specific |

| MIC (Antibacterial) | µg/mL | < 8 | 8 – 64 | > 64 |

| Gyrase ATPase IC50 | µM | < 10 | 10 – 50 | > 100 |

| Membrane Lysis | % PI Uptake | < 5% (at MIC) | 5 – 20% | > 50% (Detergent-like) |

| Biofilm Inhibition | % Inhibition | > 80% | 40 – 80% | < 40% |

Interpretation of SAR (Structure-Activity Relationship):

-

Loss of Activity: If the 6-bromo group is removed, activity often drops 2-4 fold, indicating the importance of lipophilicity for cell entry.

-

Loss of Specificity: If the acetamide nitrogen is methylated, H-bonding capability is lost, often resulting in a complete loss of Gyrase inhibition, confirming the specific binding mode.

References

-

RSC Publishing. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents.[2][6][7] Royal Society of Chemistry. Link

-

National Institutes of Health (PMC). (2023). Recent insights into antibacterial potential of benzothiazole derivatives.[2][3][4][6][8][9][10] PubMed Central. Link

-

BenchChem. (2025).[3] Comparative Analysis of the Antimicrobial Specificity of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. BenchChem Technical Guides.[3] Link

-

ACS Omega. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. American Chemical Society. Link

-

Scientific Reports. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Nature Portfolio. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties, Stability, and Synthetic Utility of 6-Bromo-Benzothiazole Derivatives

Executive Summary: The "Privileged" 6-Bromo Handle

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in antitumor agents (e.g., Phortress), imaging agents, and neuroprotective drugs (e.g., Riluzole). Within this class, 6-bromo-benzothiazole derivatives occupy a critical niche. The bromine atom at the C6 position serves a dual purpose:

-

Physicochemical Modulator: It increases lipophilicity (LogP) and alters the electronic density of the heterocyclic ring, influencing binding affinity.

-

Metabolic Blocker: It obstructs the para-position relative to the nitrogen, a common site for CYP450-mediated hydroxylation, thereby enhancing metabolic stability.

-

Synthetic Gateway: It acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation.

This guide provides a technical deep-dive into the properties, stability profiles, and experimental protocols necessary to work effectively with this scaffold.

Physicochemical Profile

Understanding the fundamental "hardware" of the molecule is prerequisite to successful formulation and assay design.

Key Physicochemical Descriptors

The following data compares the core scaffold (Benzothiazole) with its 6-bromo and 2-amino-6-bromo derivatives.

| Property | Benzothiazole | 6-Bromobenzothiazole | 2-Amino-6-bromobenzothiazole |

| MW ( g/mol ) | 135.19 | 214.08 | 229.10 |

| LogP (Exp/Calc) | ~2.0 | 2.7 - 3.0 | 2.64 [1] |

| Melting Point (°C) | 2°C (Liquid) | 41°C (Low-melting solid) | 213–217°C (Crystalline solid) [2] |

| Polar Surface Area (Ų) | 12.9 | 12.9 | 38.9 |

| Aqueous Solubility | Moderate | Poor (< 0.1 mg/mL) | Very Poor ("Brick Dust") |

| pKa (Conj.[1] Acid) | 1.2 | ~0.5 (Est.) | ~3.5 - 4.0 (Weak Base) |

Technical Insight:

-

The "Brick Dust" Effect: The 2-amino-6-bromo derivative exhibits high lattice energy (MP > 200°C) due to intermolecular hydrogen bonding (N-H···N) and π-π stacking. This results in poor aqueous solubility, necessitating the use of polar aprotic co-solvents (DMSO, DMF) or solid dispersion techniques for biological assays [3].

-

Electronic Modulation: The bromine atom is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+R). In the benzothiazole system, the -I effect dominates, slightly lowering the pKa of the ring nitrogen compared to the unsubstituted parent.

Structural Activity Relationship (SAR) Visualization

The following diagram maps the functional roles of specific sites on the 6-bromo-benzothiazole core.

Stability Profile

Stability is evaluated across two dimensions: Chemical (shelf-life/buffer stability) and Metabolic (in vivo clearance).

Chemical Stability (Hydrolysis & Oxidation)

Benzothiazoles are generally stable heterocycles, but the 6-bromo derivatives exhibit specific vulnerabilities under stress conditions.

-

Hydrolytic Stability:

-

Acidic/Neutral pH (1-7): Highly stable.

-

Alkaline pH (>8): Susceptible to ring opening. Nucleophilic attack by hydroxide at C2 leads to the formation of 2-amino-5-bromo-benzenethiol [4].

-

Mechanism: The electron-withdrawing bromine at C6 increases the electrophilicity of C2, slightly accelerating alkaline hydrolysis compared to the unsubstituted parent.

-

-

Oxidative Stability:

-

The sulfur atom is liable to oxidation to sulfoxides (S=O) or sulfones (O=S=O) under strong oxidizing conditions (e.g., mCPBA, H₂O₂).

-

Photostability: Halogenated benzothiazoles can undergo homolytic C-Br bond cleavage under UV irradiation, leading to radical formation and degradation. Protect from light during storage.

-

Metabolic Stability (Microsomal)

In drug discovery, the 6-position of the benzothiazole ring is a "metabolic soft spot," prone to hydroxylation by CYP450 isoforms (typically CYP1A2 or CYP3A4).

-

The "Blocking" Strategy: Substituting C6 with bromine effectively blocks this metabolic route.

-

Metabolic Switching: With C6 blocked, metabolism often shifts to:

-

N-oxidation (if a basic nitrogen is present).

-

Oxidative Deamination (if a 2-amino group is present).

-

Glutathione conjugation (via ipso-substitution of the bromine, though rare without strong activation).

-

Experimental Workflow: Stability Assessment

The following workflow describes the standard industry protocol for assessing the metabolic stability of these derivatives.

Synthetic Utility: The "Gateway" Concept

The 6-bromo substituent is rarely the final destination; it is a strategic entry point for diversification. The C-Br bond in benzothiazoles is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the heterocycle.

Common Transformations

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (expanding the binding pocket reach).

-

Buchwald-Hartwig: Amination at C6 to introduce solubility-enhancing morpholine or piperazine groups.

-

Sonogashira: Introduction of alkynes for rigid linker systems.

Protocol: Suzuki Coupling of 6-Bromo-Benzothiazole

A validated protocol for generating 6-aryl-benzothiazole libraries.

Reagents:

-

Substrate: 6-bromo-benzothiazole (1.0 eq)

-

Coupling Partner: Aryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Add solvents.[2] Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Cap the vial.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc). 6-aryl derivatives are typically fluorescent, aiding detection.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask)

Essential for confirming if "poor activity" is actually "poor solubility."

-

Preparation: Weigh 2–5 mg of the 6-bromo-benzothiazole derivative into a chemically resistant glass vial.

-

Solvent Addition: Add 500 µL of pH 7.4 Phosphate Buffered Saline (PBS).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.45 µm).

-

Note: Avoid nylon filters as benzothiazoles may bind non-specifically.

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol 2: Microsomal Stability Assay

Determining metabolic liability.

-

Stock Prep: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

-

Pre-incubation: Mix 1 µM compound with liver microsomes (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH final) to start the reaction.

-

Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Processing: Vortex for 10 min, centrifuge at 4000g for 20 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives- .

References

-

Cheméo. (2024). 2-Amino-6-bromobenzothiazole: Physical Properties and Spectral Data.

-

Sigma-Aldrich. (2023). Product Specification: 2-Amino-6-bromobenzothiazole (CAS 15864-32-1).[3][4]

-

BenchChem. (2023). Overcoming Poor Solubility of Benzothiazole Derivatives: Technical Support Guide.

-

Gaplovsky, A., et al. (1987). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.

-

Gull, Y., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions.[1][3] Molecules, 18(8), 8845-8857.[1][3]

Sources

The Strategic Scaffold: History and Discovery of 2-Acetamido-6-Bromobenzothiazole

Executive Summary: The Linchpin Intermediate

In the architecture of modern drug discovery, 2-acetamido-6-bromobenzothiazole (N-(6-bromo-1,3-benzothiazol-2-yl)acetamide) functions not merely as a compound, but as a strategic divergence point. While the benzothiazole core has been known since the late 19th century, this specific 6-bromo-2-acetamido derivative has emerged as a critical "linchpin" intermediate. Its value lies in its dual functionality: the C2-acetamido group provides a stable yet metabolically relevant pharmacophore mimicking the urea/amide backbones of kinase inhibitors, while the C6-bromine serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the evolution of this scaffold from a rubber vulcanization accelerator to a precursor for targeted oncology agents (BRAF, BCR-ABL inhibitors) and neuroprotective drugs.

Historical Evolution: From Industrial Dyes to Neuroprotection

The discovery of 2-acetamido-6-bromobenzothiazole is not defined by a single "eureka" moment but rather by the stepwise maturation of benzothiazole chemistry.

Phase I: The Industrial Era (1879–1940s)

-

1879: A.W.[1] Hofmann first synthesizes the benzothiazole ring system.[1]

-

1920s: The discovery of 2-mercaptobenzothiazole (MBT) revolutionizes the rubber industry as a vulcanization accelerator. This established the availability of 2-functionalized benzothiazoles on a kilogram scale.

-

Relevance: These early industrial processes optimized the ring-closure methodologies (using sulfur and anilines) that are still used to synthesize the 6-bromo precursor today.

Phase II: The Pharmacological Pivot (1950s–1990s)

-

1950s: Researchers identify 2-aminobenzothiazoles as central muscle relaxants.[2]

-

1995: The FDA approval of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) for Amyotrophic Lateral Sclerosis (ALS) validates the 6-substituted-2-aminobenzothiazole scaffold as a privileged structure for modulating glutamate transmission.

-

The Emergence of the Acetamido Derivative: Chemists realized that the free amine at C2 was often too metabolically labile (rapid N-oxidation or acetylation in vivo). The 2-acetamido analog was developed as a more lipophilic, stable "prodrug-like" motif that retained hydrogen-bonding capability within enzyme active sites (e.g., Urease, Kinases).

Phase III: The Kinase Era (2000s–Present)

-

Targeted Therapy: The 6-bromo substituent became the standard "entry point" for library generation. By coupling aryl boronic acids to the C6 position, researchers could extend the molecule into the deep hydrophobic pockets of kinases like BRAF V600E and BCR-ABL .

-

Current Status: The compound is now a commercially available building block, essential for Fragment-Based Drug Design (FBDD).

Technical Core: Synthesis & Protocols

The synthesis of 2-acetamido-6-bromobenzothiazole is a classic example of convergent synthesis. The most robust route utilizes the Hugerschhoff Reaction (oxidative cyclization).

Mechanism of Action (Synthesis)

-

Thiourea Formation: 4-Bromoaniline reacts with ammonium thiocyanate to form the thiourea intermediate.

-

Radical Cyclization: Bromine (

) acts as an oxidant, generating a sulfur radical that attacks the ortho-position of the benzene ring. -

Acetylation: The resulting 2-amino-6-bromobenzothiazole is acylated to protect the amine and tune solubility.

Experimental Protocol: High-Purity Synthesis

Note: This protocol scales to 10 mmol. All steps must be performed in a fume hood due to Bromine vapors.

Reagents:

-

4-Bromoaniline (1.72 g, 10 mmol)

-

Potassium Thiocyanate (KSCN) (3.0 g, 30 mmol)

-

Bromine (

) (1.6 g, 10 mmol) in Glacial Acetic Acid (10 mL) -

Acetic Anhydride (

)

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 4-bromoaniline and KSCN in 20 mL of glacial acetic acid cooled to 0–5°C in an ice-salt bath.

-

Controlled Oxidative Cyclization: Add the Bromine/Acetic Acid solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent over-bromination or polymerization.

-

Reflux: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. Then, heat to 80°C (reflux) for 1 hour to drive the cyclization to completion.

-

Isolation of Intermediate: Pour the reaction mixture into crushed ice (200 g). Neutralize with Ammonium Hydroxide (

) to pH 8. The solid precipitate is 2-amino-6-bromobenzothiazole . Filter, wash with cold water, and dry. -

Acetylation: Suspend the dried intermediate in Acetic Anhydride (10 mL). Heat to reflux for 2 hours.

-

Final Purification: Pour into ice water. The product, 2-acetamido-6-bromobenzothiazole , precipitates as a white/off-white solid. Recrystallize from Ethanol/DMF (9:1) for analytical purity.

Yield Expectation: 75–85% Characterization:

-

1H NMR (DMSO-d6): Singlet at ~2.2 ppm (

), Aromatic signals at 7.5–8.2 ppm.[3] -

MS (ESI): m/z 270/272 [M+H]+ (characteristic 1:1 bromine isotope pattern).

Visualization: Synthesis & SAR Logic

Caption: Figure 1. Convergent synthesis of the 2-acetamido-6-bromobenzothiazole scaffold and its divergence into bioactive libraries via Palladium-catalyzed cross-coupling.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The 2-acetamido-6-bromobenzothiazole scaffold is not equipotent across all targets. Its efficacy depends on specific modifications at the C2 and C6 positions.

The C2-Acetamido "Anchor"

-

H-Bonding: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. In Urease inhibition , this moiety binds to the non-metallic active site, stabilizing the complex.

-

Metabolic Shield: Compared to the free 2-amino group, the acetamido group prevents rapid Phase II conjugation (N-acetylation is already complete) and reduces oxidation susceptibility.

The C6-Bromo "Warhead Handle"

-

Electronic Effects: The bromine atom is electron-withdrawing, which lowers the pKa of the amide proton, potentially strengthening H-bonds in the active site.

-

Synthetic Utility: This is the site of diversification.

-

For BRAF V600E: Substitution at C6 with sulfonamides or pyridyl groups (via Suzuki coupling) creates molecules that span the ATP-binding pocket.

-

For Antimicrobials: Introduction of electron-rich aryl groups (e.g., p-tolyl, p-methoxyphenyl) at C6 significantly enhances activity against S. aureus and C. albicans.

-

Data Summary: Biological Activity Profile[2][3][4][5][6][7][8][9][10]

| Therapeutic Area | Target | Key Modification at C6 | Activity (IC50 / MIC) |

| Oncology | BRAF V600E | Pyridin-2-ylamino-propyl | 7.9 µM (IC50) |

| Oncology | BCR-ABL1 | Phenoxyacetamide derivatives | 0.98 µM (IC50) |

| Enzymology | Urease | p-Tolyl (4-methylphenyl) | 16.5 µg/mL (IC50) |

| Neurology | Anticonvulsant | Unmodified / Morpholino | Protective in MES model |

References

-

Hofmann, A.W. (1879).[1] Notes on the synthesis of benzothiazoles. Berichte der deutschen chemischen Gesellschaft.

-

Saeed, S., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PubMed Central. Link

-

Maniou, S., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemMedChem.[4] Link

-

Li, X., et al. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors.[3] PubMed Central. Link

-

BenchChem Technical Series. (2025). The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solvent selection for the crystallization of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Application Note: Solvent Selection & Crystallization Protocols for N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Executive Summary

Target Molecule: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (CAS: 3427-31-4) Application: Pharmaceutical intermediate (e.g., Riluzole analogs, antimicrobial agents). Challenge: The molecule exhibits a rigid, planar heterocyclic core with limited aqueous solubility and a high melting point (>200°C), leading to frequent issues with "oiling out" or amorphous precipitation during purification.

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a rational protocol based on polarity matching and hydrogen bond donor/acceptor capabilities. Two validated protocols are provided: a standard thermal recrystallization (Method A) and a high-recovery anti-solvent method (Method B).

Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must analyze the intermolecular forces governing the crystal lattice of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.

-

The Core (Benzothiazole): A planar, aromatic, lipophilic scaffold. It encourages

stacking, requiring solvents that can disrupt these interactions (e.g., aromatics or dipolar aprotics). -

The Substituent (6-Bromine): A heavy halogen that increases lipophilicity and density. It introduces weak halogen bonding capabilities but significantly reduces solubility in light alcohols compared to the non-brominated parent.

-

The Functional Group (Acetamide): This is the critical "handle" for crystallization. It acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).

-

Implication: The solvent must compete with these H-bonds to dissolve the solid at high temperatures but release them upon cooling to allow the formation of the thermodynamically stable

hydrogen-bonded dimers observed in this class of crystals.

-

Solvent Screening Matrix

| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Lower Alcohols | Ethanol, Methanol | Moderate | Low | High | Ideal for thermal recrystallization. Matches polarity. |

| Dipolar Aprotic | DMF, DMSO | Very High | High | Medium | Good for dissolving, but requires an anti-solvent (water) to recover yield. Risk of solvates. |

| Carboxylic Acids | Acetic Acid | High | Moderate | High | Excellent solvent power; often used in synthesis. Good for initial cleanup. |

| Chlorinated | DCM, Chloroform | Moderate | Moderate | Low | Good for extraction, but often yields amorphous material due to rapid evaporation. |

| Hydrocarbons | Hexane, Toluene | Negligible | Negligible | Anti-Solvent | Used only to force precipitation. |

Strategic Decision Workflow

The following decision tree illustrates the logic for selecting the appropriate crystallization method based on the purity and quantity of the crude material.

Figure 1: Decision matrix for selecting the crystallization pathway based on input material quality.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol)

Best for: Final polishing, removing minor colored impurities, and obtaining X-ray quality crystals.

Reagents:

-

Crude N-(6-bromo-1,3-benzothiazol-2-yl)acetamide.

-

Ethanol (95% or Absolute).

-

Activated Charcoal (optional, for decolorization).

Step-by-Step Procedure:

-

Saturation: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 15 mL of Ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Titration: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments until a clear solution is obtained.

-

Critical Note: Do not exceed 40 mL total volume. If it remains insoluble, switch to Method B.

-

-

Filtration (Hot): If insoluble particles (dust/silica) remain, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not use an ice bath immediately; this causes rapid precipitation of amorphous powder.

-

Growth: Once turbidity or needles appear, place the flask in a refrigerator (4°C) for 12 hours to maximize yield.

-

Isolation: Filter the crystals using a Buchner funnel. Wash with 5 mL of ice-cold Ethanol.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Result: Colorless to pale yellow needles.

Protocol B: Anti-Solvent Crystallization (DMF/Water)

Best for: Large scale purification, removing inorganic salts, or highly impure starting material.

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DMF (approx. 3–5 mL) at room temperature. Gentle heating (40°C) can speed this up.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove mechanical impurities.

-

Precipitation: Place the DMF solution in a beaker with rapid stirring.

-

Addition: Add Deionized Water dropwise.

-

The Cloud Point: Watch for the first sign of persistent cloudiness. Stop stirring and let it stand for 5 minutes.

-

Completion: Continue adding water until the ratio is approximately 1:1 (DMF:Water).

-

-

Aging: Stir the slurry gently for 30 minutes. This "Ostwald ripening" allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices.

-

Isolation: Filter under vacuum. Wash the cake thoroughly with water (to remove DMF) and then a small amount of cold ethanol (to aid drying).

-

Drying: Crucial Step. DMF has a high boiling point. Dry at 60–70°C under high vacuum (>24 hours) to ensure no solvent entrapment.

Process Visualization

The following diagram details the physical workflow for the Thermal Recrystallization (Method A), highlighting the critical control points (CCPs) for temperature management.

Figure 2: Workflow for Method A. The transition from 'Filter' to 'Cool' is the Critical Control Point (CCP) to prevent oiling out.

Troubleshooting & Validation

Common Failure Modes

-

Oiling Out: The product separates as a liquid droplet instead of crystals.

-

Cause: Cooling too fast or the solvent mixture is too polar (in Method B).

-

Fix: Re-heat the mixture until clear. Add a seed crystal of the pure product at the cloud point temperature.

-

-

Solvates: The crystals lose transparency and turn to powder upon drying.

-

Cause: The lattice trapped solvent molecules (common with Acetic Acid or DMF).

-

Fix: Verify via DSC (Differential Scanning Calorimetry). If a desolvation endotherm appears before the melting point, increase drying time or switch to Ethanol.

-

Characterization Standards

-

Melting Point: Expect a sharp range. Literature values for similar 6-bromo derivatives typically range between 200°C – 230°C depending on the specific polymorph [1].

-

Crystal Habit: Monoclinic needles or blocks are the expected morphology for this class of acetamides [2].

References

-

BenchChem.[3] Synthesis and characterization of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide derivatives. Retrieved from

-

National Institutes of Health (NIH). Crystal structure of N-(1,3-benzothiazol-2-yl)acetamide derivatives. PMC Articles. Retrieved from

-

ResearchGate. Synthesis and recrystallization of 2-acetamido-6-bromobenzothiazole. Retrieved from [4]

-

Arabian Journal of Chemistry. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

Application Note: Assessing the Cytotoxic Potential of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Introduction: The Benzothiazole Scaffold in Drug Discovery[1][2]

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide represents a critical pharmacophore in medicinal chemistry. Benzothiazole derivatives are "privileged scaffolds" due to their ability to bind diverse biological targets, including DNA, microtubules, and specific kinases (e.g., BRAF, EGFR).

While often used as a synthetic intermediate for more complex drugs (such as Riluzole analogs or azo-dyes), this specific acetamide derivative exhibits intrinsic biological activity that requires rigorous characterization. Its lipophilic nature and specific substitution pattern (6-bromo, 2-acetamide) present unique challenges in in vitro assays, particularly regarding solubility and bioavailability in aqueous media.

Why This Protocol Matters

Standard cytotoxicity protocols often fail for hydrophobic benzothiazoles due to compound precipitation upon addition to cell culture media. This guide provides a modified workflow designed to maintain compound solubility, prevent "false toxicity" from micro-precipitates, and accurately determine IC50 values.

Pre-Assay Considerations & Chemical Handling

Physicochemical Profile[3]

-

Molecular Weight: ~271.13 g/mol

-

LogP (Predicted): ~2.5 - 3.5 (Lipophilic)

-

Solubility:

-

Water:[3] Insoluble.

-

DMSO: Soluble (>10 mM).

-

Ethanol: Sparingly soluble.

-

The "Solubility Shock" Hazard

Critical Insight: Direct addition of high-concentration DMSO stocks into cell media often causes immediate precipitation of benzothiazoles. These micro-crystals settle on the cell monolayer, causing physical stress or localized high concentrations that mimic cytotoxicity (false positives).

Solution: Use the Intermediate Dilution Step (described in Protocol 2) to ensure the compound is pre-equilibrated in a compatible solvent system before cell contact.

Experimental Workflow Visualization

The following diagram outlines the optimized workflow for testing lipophilic benzothiazoles, emphasizing the critical dilution steps.

Figure 1: Optimized Cytotoxicity Workflow. Note the "Intermediate Plate" step to prevent precipitation shock on the cell monolayer.

Detailed Protocols

Protocol 1: Cell Preparation and Seeding

Target: Adherent cancer cell lines (e.g., MCF-7, HepG2, A549).

-

Harvesting: Detach cells using Trypsin-EDTA. Neutralize with complete media (RPMI-1640 or DMEM + 10% FBS).

-

Counting: Determine cell viability using Trypan Blue. Viability must be >95%.

-

Seeding Density:

-

Rapidly dividing (e.g., HeLa): 3,000 – 4,000 cells/well.

-

Slower dividing (e.g., MCF-7): 5,000 – 7,000 cells/well.

-

-

Plating: Dispense 90 µL of cell suspension into 96-well plates.

-

Edge Effect Control: Fill outer wells with PBS (not cells) to prevent evaporation artifacts.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Protocol 2: Compound Preparation (The "Double-Dilution" Method)

Objective: To achieve a final concentration range (e.g., 0.1 µM – 100 µM) with constant 0.5% DMSO.

-

Stock Solution (20 mM): Dissolve N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in 100% DMSO. Vortex until clear.

-

Serial Dilution (in DMSO): Prepare a 7-point dilution series in a separate tube/plate using 100% DMSO.

-

Example: 20 mM -> 10 mM -> 2 mM -> ...

-

-

Intermediate Dilution (Critical Step):

-

Prepare "Intermediate Tubes" containing culture media .

-

Dilute the DMSO stocks 1:20 into the media (e.g., 10 µL DMSO stock + 190 µL Media).

-

Result: 2x concentration of the drug in 5% DMSO.

-

Check: Inspect for turbidity. If cloudy, sonicate or warm to 37°C.

-

-

Final Treatment:

-

Add 10 µL of the Intermediate Solution to the 90 µL of cells already in the plate.

-

Final Conditions: 1x Drug Concentration, 0.5% DMSO .

-

Protocol 3: MTT Assay Readout

Mechanism: Reduction of tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase (metabolically active cells).

-

Incubation: Treat cells for 48 or 72 hours.

-

Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Note: Do not remove the drug-containing media unless the drug is colored and interferes with absorbance (Benzothiazoles are usually colorless in solution).

-

-

Formation: Incubate for 3-4 hours until purple crystals are visible.

-

Solubilization:

-

Carefully aspirate media (do not disturb crystals).

-

Add 100 µL DMSO to dissolve formazan.

-

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Mechanism of Action: Benzothiazole-Induced Apoptosis[7]

Benzothiazole derivatives, particularly those with 2-position substitutions (like acetamide), often act via Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane depolarization.

Figure 2: Proposed Signaling Pathway. Benzothiazoles typically induce apoptosis via the Intrinsic Mitochondrial Pathway.

Data Analysis & Interpretation

Calculating IC50

Convert raw absorbance (OD) to % Cell Viability using the formula:

-

OD_blank: Media + MTT + DMSO (no cells).

-

OD_control: Cells + DMSO (0.5%) (no drug).

Reference Values (Benchmarking)

While specific IC50 values vary by cell line, benzothiazole acetamides generally fall into these potency categories:

| IC50 Range (µM) | Classification | Interpretation |

| < 5 µM | Highly Potent | Potential lead candidate. Likely specific target engagement (e.g., Kinase).[4] |

| 5 – 20 µM | Moderate | Standard hit. Optimize R-groups (e.g., replace acetamide with urea). |

| 20 – 100 µM | Weak | Low specificity. Likely general toxicity or solubility issues. |

| > 100 µM | Inactive | Compound is effectively non-toxic in this context. |

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| High Background OD | Compound precipitation or reduction of MTT by the compound itself. | Use a "Cell-Free Compound Control" well. If OD is high, switch to CCK-8 or CellTiter-Glo (ATP assay). |

| Variability in Replicates | Pipetting error or evaporation. | Use multi-channel pipettes; ensure outer wells are filled with PBS. |

| Precipitation in Wells | Drug concentration > Solubility limit. | Reduce max concentration to 50 µM. Verify DMSO concentration is < 1%. |

References

-

Benzothiazole Anticancer Review : Ali, I., et al. (2020).[5][6][7][8] "Benzothiazole derivatives as anticancer agents."[5][6][9][4][7][8][10][11] European Journal of Medicinal Chemistry.

-

Mechanism of Action (ROS/Apoptosis) : Kashyap, S. J., et al. (2012). "Benzothiazoles: A Mini Review." Mini-Reviews in Medicinal Chemistry.

-

Synthesis and Activity of 2-Acetamido Derivatives : Batsi, Y., et al. (2023). "Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors." ChemMedChem.

-

MTT Assay Guidelines : Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. chempap.org [chempap.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. benthamdirect.com [benthamdirect.com]

Application Note: Preparing Stock Solutions of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide for Biological Testing

Introduction & Compound Profile

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a lipophilic small molecule belonging to the benzothiazole class.[1] Derivatives of this scaffold are frequently investigated for their antimicrobial, anticancer, and enzyme-inhibitory properties (e.g., urease or kinase inhibition).[2]

Successful biological testing relies entirely on the accurate preparation of stock solutions. As a hydrophobic compound, this molecule presents specific challenges: poor aqueous solubility, potential for precipitation ("crashing out") upon dilution into culture media, and sensitivity to freeze-thaw degradation.

This guide provides a standardized, self-validating protocol for preparing, storing, and diluting this compound to ensure experimental reproducibility.

Physicochemical Profile

| Property | Value (Approximate) | Implication |

| Molecular Formula | C₉H₇BrN₂OS | |

| Molecular Weight | ~271.13 g/mol | Used for Molarity calculations.[1] |

| Solubility (Water) | Negligible (< 10 µM) | Direct dissolution in media will fail.[1] |

| Solubility (DMSO) | High (> 10 mM) | Preferred solvent for stock solutions.[1] |

| Stability | Solid: Stable; Solution: Hydrolysis risk | Avoid aqueous storage; minimize freeze-thaw.[1] |

Material Specifications & Safety

Reagents

-

Compound: N-(6-bromo-1,3-benzothiazol-2-yl)acetamide (Purity >95% by HPLC).[1]

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Sterile filtered).[1]

-

Note: Do not use industrial-grade DMSO; impurities can be cytotoxic.[1]

-

-

Vehicle Control: Match the DMSO batch used for the stock.

Equipment

-

Vials: Amber borosilicate glass vials (to protect from potential photodegradation).

-

Avoid: Polystyrene (PS) tubes for concentrated stocks (DMSO can leach plasticizers).[1]

-

-

Pipettes: Calibrated P200/P1000 with low-retention tips.

-

Sonicator: Ultrasonic water bath (for breaking up crystal lattices).[1]

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 10 mM or 20 mM Master Stock in 100% DMSO.

Step-by-Step Methodology

-

Calculate Mass Requirement: Use the formula:

[1]-

Example: To make 1 mL of a 20 mM stock:

[1]

-

-

Weighing:

-

Weigh approx. 5–10 mg of powder into an amber glass vial. Record the exact mass (e.g., 5.60 mg).

-

Critical: Do not attempt to weigh exactly 5.42 mg.[1] Weigh the powder first, then adjust the solvent volume.

-

-

Solvent Addition:

-

Calculate the exact volume of DMSO required for the weighed mass to achieve the target concentration.

-

-

Dissolution:

-

Validation (The "Clear Vial" Test):

Protocol: Serial Dilution & Assay Preparation

The "Intermediate Dilution" Strategy: Directly pipetting high-concentration DMSO stock (e.g., 10 mM) into aqueous media often causes immediate precipitation due to the "solvent shock."[1] To prevent this, use an intermediate dilution step.[1]

Workflow Diagram

Figure 1: Recommended workflow for preparing assay-ready solutions, utilizing an intermediate DMSO dilution step to ensure solubility.

Dilution Protocol (Example: 10 µM Final Assay Concentration)

-

Master Stock: 10 mM in 100% DMSO.

-

Intermediate Stock (100x):

-

Working Solution (Assay):

-

Dilute the Intermediate Stock 1:100 into pre-warmed culture media.

-

Technique: Place the pipette tip below the surface of the media and dispense quickly while swirling the media.

-

Result: 10 µM compound in media with 1% DMSO .

-

Note: If 1% DMSO is toxic to your specific cell line, perform an additional intermediate step to reach 0.1% DMSO.

-

Quality Control & Troubleshooting

Solubility Troubleshooting Decision Tree

Figure 2: Decision matrix for managing compound precipitation events.

Common Issues

-

Precipitation: If the compound crashes out upon adding to media, the concentration exceeds the kinetic solubility limit.

-

Fix: Lower the testing concentration or increase the dilution factor (e.g., use a 200x intermediate stock to lower DMSO, or warm the media).

-

-

Crystallization in Stock: Storing at -20°C may cause crystals.[1]

-

Fix: Thaw completely at Room Temperature and sonicate before every use.[1]

-

Storage & Stability

| Parameter | Recommendation |

| Temperature | -20°C or -80°C |

| Container | Amber Glass or Polypropylene (PP) |

| Shelf Life | 6 months (in solution); 2 years (powder) |

| Freeze-Thaw | Max 3 cycles.[1] Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated cycling. |

References

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[1] Retrieved from [1]

-

MedChemExpress. Compound Handling Instructions: Preparation of Stock Solutions. Retrieved from

-

Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation.[1] Retrieved from [1]

-

PubChem. 6-Bromo-1,3-benzothiazole Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

MDPI. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities. Molecules, 2016.[1][4] Retrieved from [1][4]

Sources

Reagents and Catalysts for the Acetylation of Benzothiazole Derivatives

Abstract

The acetylation of 2-aminobenzothiazoles is a pivotal transformation in medicinal chemistry, serving to modulate lipophilicity, metabolic stability, and target affinity of this privileged pharmacophore. This guide provides a comprehensive technical analysis of the reagents, catalysts, and protocols used to effect this transformation. We move beyond basic synthesis to explore mechanistic nuances, green chemistry alternatives, and troubleshooting strategies for complex substrates.

Strategic Reagent & Catalyst Selection

The choice of acetylating agent and catalyst is dictated by the electronic nature of the benzothiazole ring and the sensitivity of other functional groups present. The 2-aminobenzothiazole system presents a unique challenge: the exocyclic amine is moderately nucleophilic, but the electron-withdrawing nature of the thiazole ring can retard reaction rates compared to simple anilines.

Comparative Analysis of Acetylating Systems

| Reagent System | Catalyst | Reaction Type | Pros | Cons |

| Acetic Anhydride ( | Pyridine / | Classical | High reliability; Pyridine acts as both solvent and base. | Pyridine toxicity; Difficult workup for water-soluble products. |

| Acetyl Chloride ( | Rapid Acylation | Extremely fast; Suitable for sterically hindered amines. | Generates HCl; Exothermic; Lower chemoselectivity. | |

| Acetic Acid ( | Green / Lewis Acid | Cost-effective; Avoids moisture-sensitive reagents. | Requires high temp (reflux); Slower kinetics. | |

| Isopropenyl Acetate | Transesterification | Generates acetone as byproduct (neutral); Mild. | Reagent cost; Slower than anhydrides.[1] | |

| Aldehydes | NHC (Carbene) | Oxidative Amidation | Direct functionalization; Avoids pre-activation. | Requires specific organocatalysts; Oxidative conditions.[2] |

Mechanistic Insight: Base-Catalyzed N-Acetylation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (B:) serves two roles: it deprotonates the intermediate ammonium species and, in the case of pyridine, can form a reactive N-acylpyridinium intermediate that is more electrophilic than the anhydride itself.

Figure 1: Simplified mechanism of base-catalyzed N-acetylation of 2-aminobenzothiazole.

Standard Operating Protocols (SOPs)

Protocol A: Classical Solution-Phase Acetylation

Best for: Routine synthesis, scale-up, and substrates stable to basic conditions.

Reagents: Acetic Anhydride (

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzothiazole (1.0 equiv, 10 mmol) in Pyridine (5.0 equiv) .

-

Note: Pyridine acts as both solvent and base. If the substrate is insoluble, add a co-solvent like DCM or Toluene.

-

-

Addition: Cool the mixture to 0°C in an ice bath. Add Acetic Anhydride (1.2 equiv, 12 mmol) dropwise over 10 minutes.

-

Causality: Dropwise addition controls the exotherm, preventing side reactions (e.g., di-acetylation).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The starting amine is more polar than the amide product.

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Optimization: If no precipitate forms, neutralize the pyridine with 1M HCl until pH ~4.

-

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (9:1).

Protocol B: Green Solvent-Free Catalytic Acetylation

Best for: Green chemistry compliance, high throughput, and avoiding toxic solvents.

Reagents: Acetic Anhydride, Zinc Chloride (

-

Setup: In a mortar, mix 2-aminobenzothiazole (1.0 mmol) and Acetic Anhydride (1.1 mmol) .

-

Catalyst Addition: Add

(10 mol%) or -

Reaction: Grind the mixture with a pestle for 5–10 minutes. The mixture will become a paste as the reaction proceeds (exothermic).

-

Isolation: Add cold water (10 mL) to the paste to quench the catalyst and hydrolyze excess anhydride.

-

Purification: Filter the solid product. Yields are typically >90% without further purification.

Protocol C: Microwave-Assisted Synthesis